molecular formula C14H20N2O3 B5887435 N'-acetyl-2-[4-(2-methylpropoxy)phenyl]acetohydrazide

N'-acetyl-2-[4-(2-methylpropoxy)phenyl]acetohydrazide

Cat. No.: B5887435
M. Wt: 264.32 g/mol
InChI Key: ZHEVXEMEDDJFPX-UHFFFAOYSA-N
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Description

N’-acetyl-2-[4-(2-methylpropoxy)phenyl]acetohydrazide is an organic compound with a complex structure, characterized by the presence of an acetohydrazide group attached to a phenyl ring substituted with a 2-methylpropoxy group

Properties

IUPAC Name

N'-acetyl-2-[4-(2-methylpropoxy)phenyl]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-10(2)9-19-13-6-4-12(5-7-13)8-14(18)16-15-11(3)17/h4-7,10H,8-9H2,1-3H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHEVXEMEDDJFPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)CC(=O)NNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-acetyl-2-[4-(2-methylpropoxy)phenyl]acetohydrazide typically involves multiple steps, starting from readily available precursors. One common method involves the acetylation of 2-[4-(2-methylpropoxy)phenyl]acetohydrazide using acetic anhydride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of N’-acetyl-2-[4-(2-methylpropoxy)phenyl]acetohydrazide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

N’-acetyl-2-[4-(2-methylpropoxy)phenyl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The phenyl ring in the compound can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

N’-acetyl-2-[4-(2-methylpropoxy)phenyl]acetohydrazide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-acetyl-2-[4-(2-methylpropoxy)phenyl]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-acetyl-2-[4-(2-methoxy)phenyl]acetohydrazide
  • N’-acetyl-2-[4-(2-ethoxy)phenyl]acetohydrazide
  • N’-acetyl-2-[4-(2-propoxy)phenyl]acetohydrazide

Uniqueness

N’-acetyl-2-[4-(2-methylpropoxy)phenyl]acetohydrazide is unique due to the presence of the 2-methylpropoxy group, which imparts distinct steric and electronic properties

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